molecular formula C4H4ClNO B6597533 5-chloro-3-methyl-1,2-oxazole CAS No. 1314938-49-2

5-chloro-3-methyl-1,2-oxazole

Cat. No.: B6597533
CAS No.: 1314938-49-2
M. Wt: 117.53 g/mol
InChI Key: JKYWQVCSFFZMSB-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitropropene with thionyl chloride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems helps in maintaining consistent quality and yield. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact during production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-3-methyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-1,2-oxazole
  • 3-methyl-1,2-oxazole
  • 5-chloro-1,2-oxazole

Uniqueness

5-chloro-3-methyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater stability under various conditions .

Properties

IUPAC Name

5-chloro-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c1-3-2-4(5)7-6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYWQVCSFFZMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314938-49-2
Record name 5-chloro-3-methyl-1,2-oxazole
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